3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
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Description
The compound “3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate” is a complex organic molecule. It contains functional groups such as an ester, a ketone, and a trifluoromethyl group. It also has a chromene backbone, which is a common structure in many natural products and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic and amidation reactions . For instance, phenylboronic ester derivatives can be synthesized and their single crystals grown from hexane and petroleum ether .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray single crystal diffraction, NMR spectroscopy, and quantum-chemical calculations . These techniques allow for the determination of the 3D structure of the molecule and the spatial arrangement of its atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For example, the ester group could undergo hydrolysis or transesterification, while the trifluoromethyl group could participate in various organofluorine reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the ester group could make it susceptible to hydrolysis .Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on improving its efficacy and reducing any side effects. Alternatively, if it is an intermediate in a synthetic pathway, research could focus on optimizing its synthesis .
Properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3O6/c1-10(23)26-13-7-8-14-15(9-13)28-18(19(20,21)22)17(16(14)24)27-12-5-3-11(25-2)4-6-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXMDYGYHZXZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362358 |
Source
|
Record name | F3139-1402 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6164-89-2 |
Source
|
Record name | F3139-1402 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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